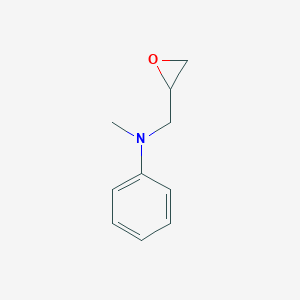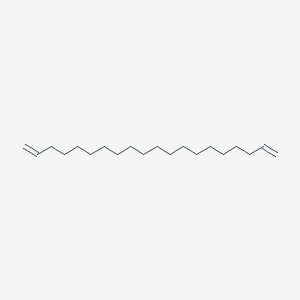
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt typically involves the reaction of cobalt(II) acetate tetrahydrate with benzoylacetone in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:
Co(CH3COO)2⋅4H2O+2C6H5COCH2COCH3→Co(C6H5COCHCOCH3)2+2CH3COOH+4H2O
Industrial Production Methods
Industrial production methods for bis(1-phenylbutane-1,3-dionato-O,O’)cobalt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the β-diketonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other β-diketonates or phosphine ligands.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of thin films and coatings due to its stability and ease of deposition.
Mecanismo De Acción
The mechanism of action of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The β-diketonate ligands stabilize the cobalt center and enhance its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(acetylacetonato)cobalt(II): Another β-diketonate complex with similar coordination properties.
Bis(dibenzoylmethanato)cobalt(II): A related compound with different substituents on the β-diketonate ligands.
Uniqueness
Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt is unique due to the presence of phenyl groups on the β-diketonate ligands, which enhance its stability and reactivity compared to other β-diketonate complexes. This makes it particularly useful in applications requiring robust and efficient catalysts.
Propiedades
Número CAS |
14128-95-1 |
|---|---|
Fórmula molecular |
C20H20CoO4 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
cobalt;4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3; |
Clave InChI |
WCBCZBIVMTUTDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
SMILES isomérico |
C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.[Co] |
SMILES canónico |
CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Co] |
| 14128-95-1 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















